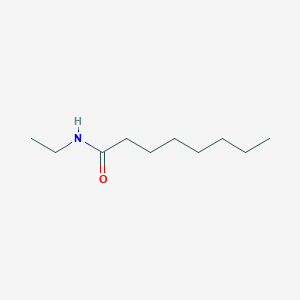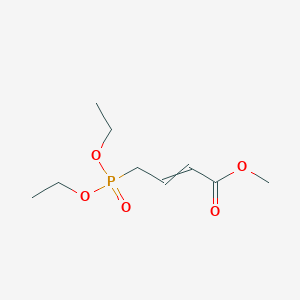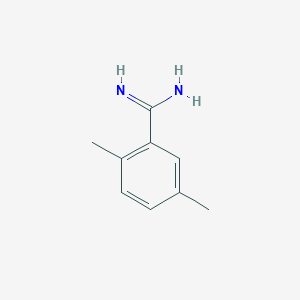
Methoquin-butyl
説明
Methoquin-butyl, also known as butyl 3-methylquinoline-4-carboxylate, is a compound with the molecular formula C15H17NO2 . It has a molecular weight of 243.30 g/mol . The IUPAC name for this compound is butyl 3-methylquinoline-4-carboxylate .
Molecular Structure Analysis
The molecular structure of Methoquin-butyl consists of a quinoline ring substituted with a butyl ester group . The InChI string for Methoquin-butyl isInChI=1S/C15H17NO2/c1-3-4-9-18-15(17)14-11(2)10-16-13-8-6-5-7-12(13)14/h5-8,10H,3-4,9H2,1-2H3 . The compound has a complexity of 280 as computed by PubChem . Physical And Chemical Properties Analysis
Methoquin-butyl has several computed properties. It has a molecular weight of 243.30 g/mol and an XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has five rotatable bonds . Its exact mass and monoisotopic mass are both 243.125928785 g/mol . The topological polar surface area is 39.2 Ų .科学的研究の応用
Stroke Treatment Advances
Methoquin-butyl, as a derivative of tetramethylpyrazine nitrones, shows promise in stroke treatment. Specifically, the compound (Z)-N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide (6) demonstrates potent thrombolytic activity, free radicals scavenging power, and is non-toxic with blood-brain barrier permeability. Another derivative, (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide (17), also shows strong neuroprotection and reduced infarct size in cerebral ischemia therapy (J. Marco-Contelles, 2020).
Antioxidant Application
Methoquin-butyl is relevant in the context of antioxidants, such as butylated hydroxyanisole (BHA), which is widely used in foodstuffs and cosmetic products. However, BHA has been linked to hyperplasia, papillomas, and squamous cell carcinomas in animal studies, raising safety concerns. The effects and characteristics of related chemicals, including BHA, were examined in a study comparing them with methoquin-butyl-related compounds (H. Altmann et al., 1985).
Food Industry Application
In the food industry, methoquin-butyl analogs are used as synthetic antioxidants. A study developed a method for the simultaneous determination of five synthetic antioxidants in edible vegetable oil, including t-butyl-4-hydroxyanisole (BHA), highlighting the compound's importance in food safety and quality control (Lan Guo et al., 2006).
Antimalarial Agents
Methoquin-butyl derivatives are identified as novel antimalarial agents. Phenyl β-methoxyacrylates, linked to an aromatic ring, show potential as inexpensive antimalarial agents, inhibiting mitochondrial electron transport at the cytochrome bc(1) complex. This suggests that methoquin-butyl-related compounds could be effective in malaria treatment (J. Alzeer et al., 2000).
Fluorescent Zinc Sensors
Bisquinoline derivatives related to methoquin-butyl, such as N,N'-bis(2-quinolylmethyl)-N,N'-dialkylethylnediamines, have been developed as fluorescent zinc sensors. These compounds show zinc ion-induced fluorescence, useful in analytical and diagnostic applications (Y. Mikata et al., 2009).
特性
IUPAC Name |
butyl 3-methylquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-4-9-18-15(17)14-11(2)10-16-13-8-6-5-7-12(13)14/h5-8,10H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVUDJVVVFGZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(C=NC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042142 | |
| Record name | Methoquin-butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19764-43-3 | |
| Record name | Methoquin-butyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoquin-butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHOQUIN-BUTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516FAE072O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride](/img/structure/B1621653.png)
![Oxirane, [(triphenylmethoxy)methyl]-](/img/structure/B1621654.png)








![1,1,2,2-Tetrakis[3-(trifluoromethyl)phenyl]ethane-1,2-diol](/img/structure/B1621671.png)
![2-[(2-Chlorophenyl)methyl]azepane](/img/structure/B1621672.png)
![N-[(2-bromophenyl)carbamothioyl]benzamide](/img/structure/B1621675.png)